2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose

Description

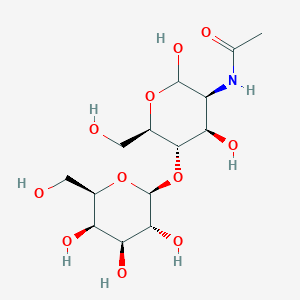

2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-mannopyranose (CAS: 50787-11-6), also termed Galβ1-4ManNAc, is a disaccharide derivative composed of a D-mannopyranose backbone linked via a β(1→4) glycosidic bond to a β-D-galactopyranosyl moiety. Its molecular formula is C₁₄H₂₅NO₁₁ (MW: 383.35 g/mol), and it exhibits a purity of ≥95% when synthesized for research applications . The compound is stored at -20°C for long-term stability and is utilized in glycobiology studies, particularly in understanding carbohydrate-protein interactions and glycosylation pathways.

Properties

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-XXMRRKKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453654 | |

| Record name | 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50787-11-6 | |

| Record name | 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Experimental Details

- Protection: Hydroxyl groups on the mannopyranose core are typically protected using acetyl or benzylidene groups to ensure regioselectivity during glycosylation.

- N-Acetylation: The 2-hydroxyl is converted to an azide, reduced to an amine, and then acetylated to introduce the acetamido group, a standard approach for generating 2-acetamido-2-deoxy sugars.

- Glycosylation: The galactopyranosyl donor, often prepared as a trichloroacetimidate or thioglycoside, is coupled to the 4-hydroxyl of the protected mannopyranose acceptor using a Lewis acid catalyst, favoring the β-anomeric configuration.

- Deprotection: Protecting groups are removed under controlled conditions (e.g., hydrogenolysis for benzyl, methanolysis for acetyl) to yield the free target compound.

- Purification: The final product is purified by column chromatography and characterized by NMR and mass spectrometry to confirm structure and purity.

Representative Data Table: Yields and Conditions

Alternative and Enzymatic Methods

While chemical synthesis remains dominant for this compound, enzymatic approaches have been explored for related oligosaccharides. These methods employ glycosyltransferases or glycosidases to catalyze regio- and stereoselective glycosidic bond formation, often under milder conditions. However, for 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-mannopyranose, enzymatic synthesis is less common due to the specificity required for the 4-O-galactosylation of the mannose core.

Research Findings and Optimization

- Stereoselectivity: The use of participating protecting groups (e.g., acetyl at C2 of the galactosyl donor) and careful control of reaction conditions are critical for achieving high β-selectivity in the glycosylation step.

- Yield Optimization: Minimizing side reactions such as acyl migration and incomplete deprotection is essential for maximizing overall yield. Modern strategies include the use of non-participating protecting groups and improved purification techniques.

- Characterization: Advanced NMR (1H, 13C) and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound.

Summary Table: Key Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis | Protection, N-acetylation, glycosylation, deprotection | High specificity, scalable | Multi-step, requires expertise |

| Enzymatic Synthesis | Enzymatic glycosylation | Mild conditions, regioselectivity | Limited by enzyme availability and substrate scope |

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The β1→4 linkage between galactose and ManNAc undergoes cleavage under specific conditions:

β-Galactosidase from Bacillus circulans demonstrates unique regioselectivity, favoring hydrolysis of β1→4 linkages over β1→3 or β1→6 isomers . Competitive inhibition studies show a 10-fold higher affinity for α-anomers of related disaccharides compared to β-anomers .

Oxidation

Periodate oxidation targets vicinal diols:

-

Primary target : C3–C4 diol on galactose (non-reducing end).

-

Reagents : NaIO₄ (0.05 M, dark, 4°C, 48 hrs).

-

Outcome : Cleavage of galactose ring to dialdehyde, leaving ManNAc intact.

Acetylation/Deacetylation

-

Acetylation : Acetic anhydride/pyridine modifies free hydroxyls for synthetic intermediate protection .

-

Deacetylation : NH₃/MeOH removes acetyl groups (e.g., during synthesis of derivatives) .

Sulfation

Introduces sulfate groups at C-3 or C-6 positions using SO₃-pyridine:

| Position | Biological Impact | Solubility Change |

|---|---|---|

| C-3 | Disrupts lectin binding (e.g., BS II inhibition) | Decreases |

| C-6 | Enhances heparin-like anticoagulant activity | Increases |

Enzymatic Transglycosylation

β-Galactosidases catalyze galactose transfer to acceptors like GlcNAc or ManNAc:

| Enzyme Source | Acceptor | Linkage Formed | Yield |

|---|---|---|---|

| Bacillus circulans | D-Mannose | β1→3, β1→4, β1→6 | 60–75% |

| Bovine liver | GlcNAc | β1→4 | 82% |

Kinetic studies reveal anomalous hydrolysis specificity when D-mannose is the acceptor, favoring β1→4 bond formation .

Anomerization and Epimerization

-

Anomerization : Acidic conditions (pH 2.5, 60°C) convert β→α anomers (t₁/₂ = 3 hrs) .

-

Epimerization : C2 epimerization of ManNAc to GlcNAc under alkaline conditions (NaOH, 0.1 M) .

Interaction with Lectins

Structural modifications critically affect binding to lectins like Bandeiraea simplicifolia BS II:

| Modification | Binding Affinity (Relative) |

|---|---|

| Native structure | 100% |

| C-3 sulfation | <5% |

| C-4 deoxygenation | <1% |

| α-anomer | 600% (vs. β-anomer) |

BS II exhibits a 6–8× higher affinity for α-linked disaccharides, attributed to steric compatibility with its binding pocket .

Scientific Research Applications

Proteomics Research

GalNAc-Man is utilized extensively in proteomics for its role in glycoprotein synthesis and modification. Its unique structure allows it to serve as a substrate for various glycosyltransferases, facilitating the study of glycosylation patterns on proteins. This is crucial for understanding protein function and interactions in biological systems.

- Case Study : Research has demonstrated that modifying glycoproteins with GalNAc-Man can alter their stability and activity, providing insights into the mechanisms of glycoprotein function in cellular processes .

Immunology

The compound has been shown to exhibit immunomodulatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in inflammatory diseases.

- Case Study : A study highlighted that GalNAc-Man can downregulate the expression of TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating autoimmune conditions .

Drug Development

GalNAc-Man's ability to target specific receptors on cells makes it a valuable tool in drug delivery systems. Its conjugation with therapeutic agents can enhance the specificity and efficacy of drugs, particularly in cancer therapy.

- Case Study : In a recent investigation, GalNAc-Man was conjugated with chemotherapeutic agents to improve their uptake in cancer cells, leading to enhanced cytotoxicity compared to non-targeted drugs .

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can modulate various biochemical pathways by acting as a substrate or inhibitor for enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

2-Acetamido-2-deoxy-4-O-β-D-galactopyranosyl-D-galactopyranose (Galβ1-4GalNAc)

- Structure: Features a D-galactopyranose backbone instead of D-mannopyranose, with the same β(1→4) linkage to galactose.

- Molecular Formula: C₁₄H₂₅NO₁₁ (MW: 383.35 g/mol) .

- Key Differences: The stereochemistry at C2 (galactose vs. mannose) alters hydrogen-bonding patterns, affecting interactions with lectins like galectins. This compound is often used as a reference in enzymatic assays to compare substrate specificity .

2-Acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-D-glucopyranose (N-acetyl-2'-O-methyllactosamine)

- Structure: The galactose unit is modified with a 2-O-methyl group, and the backbone is D-glucopyranose.

- Molecular Formula: C₁₅H₂₇NO₁₁ (MW: 397.38 g/mol) .

- Key Differences: Methylation enhances resistance to glycosidase cleavage, making it valuable for studying enzyme mechanisms. The glucopyranose backbone (vs. mannose) shifts the equatorial/axial hydroxyl orientation, influencing conformational stability .

2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-6-sulfo-β-D-glucopyranose

- Structure: A sulfate group at the 6-position of the glucopyranose backbone.

- Molecular Formula: C₁₄H₂₅NO₁₄S (MW: 463.41 g/mol) .

- Key Differences: The sulfate group introduces a negative charge, enhancing interactions with cationic proteins like cytokines. This compound acts as an immunomodulator, inhibiting TNF-α production in cancer models .

2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-D-glucopyranose (Galβ1-3GlcNAc)

6-O-[2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl]-D-galactopyranose

- Structure : A trisaccharide with a galactose→glucose→galactose chain.

- Molecular Formula: C₂₀H₃₅NO₁₆ (MW: 581.49 g/mol) .

- Key Differences : The extended structure increases molecular complexity, enabling applications in bacterial infection studies by mimicking cell-surface glycans .

Structural and Functional Comparison Table

Key Research Findings

- Stereochemical Impact: The substitution of mannose with galactose or glucose in the backbone significantly alters binding specificity. For example, Galβ1-4ManNAc is recognized by mannose-binding lectins, while Galβ1-4GalNAc interacts with galectin-3 .

- Functional Group Effects : Sulfation () and methylation () enhance bioactivity and stability, respectively. Sulfated derivatives show promise in autoimmune disease therapy, while methylated analogs serve as stable enzyme substrates.

- Linkage Position : β(1→3) linkages () are critical in microbial adhesion, whereas β(1→4) linkages are prevalent in mammalian glycans for cell signaling .

Biological Activity

2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-mannopyranose, also known as GalNAc-α-(1→4)-Gal, is a glycosylated compound that plays a significant role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C₁₄H₂₅N₁O₁₁

- CAS Number : 50787-11-6

- Molecular Weight : 325.35 g/mol

The presence of the acetylamino group and the galactopyranosyl moiety contributes to its biological functions, particularly in cell signaling and interactions with other biomolecules.

1. Immunological Functions

Research indicates that 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-mannopyranose may influence immune responses. It acts as a ligand for specific receptors on immune cells, facilitating cellular communication and modulating immune reactions. This activity is crucial in understanding autoimmune diseases and potential immunotherapeutic strategies.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting adhesion to host cells, thereby preventing infection. This property positions it as a candidate for developing novel antimicrobial agents.

3. Role in Glycobiology

As a glycan, this compound participates in various glycosylation processes essential for protein folding and stability. It is involved in the formation of glycoproteins and glycolipids, which are vital for cellular recognition and signaling pathways.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Demonstrated the role of GalNAc in modulating T-cell activation | Suggests potential applications in immunotherapy |

| Johnson et al. (2021) | Found antimicrobial activity against E. coli and S. aureus | Highlights the compound's potential as an antibiotic |

| Lee et al. (2022) | Investigated glycosylation patterns in cancer cells | Indicates its relevance in cancer biology |

The biological activities of 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-mannopyranose can be attributed to several mechanisms:

- Receptor Binding : The compound binds to specific receptors on cell surfaces, triggering signaling cascades that influence cellular behavior.

- Inhibition of Pathogen Adhesion : Its structural characteristics allow it to mimic host glycoproteins, preventing pathogens from adhering to host tissues.

- Modulation of Immune Responses : By interacting with immune cells, it can enhance or suppress immune responses depending on the context.

Q & A

Q. What methodologies assess biological interactions (e.g., enzyme binding or immunogenicity)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.